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Compound of Interest

Compound Name: Rgb 286638

Cat. No.: B1246845 Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract
RGB-286638 is a novel, synthetic organic compound belonging to the indenopyrazole family of

kinase inhibitors.[1] It functions as a multi-targeted inhibitor of cyclin-dependent kinases (CDKs)

and other serine/threonine and tyrosine kinases, demonstrating potent anti-tumor activity,

particularly in preclinical models of multiple myeloma (MM).[1][2][3][4] This document provides

a comprehensive overview of the technical details of RGB-286638, including its mechanism of

action, quantitative inhibitory profile, experimental protocols for its evaluation, and its effects in

both in vitro and in vivo models.

Chemical Properties
Property Value

Chemical Name

1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-

ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-

c]pyrazol-5-yl)-3-morpholin-4-yl-urea

dihydrochloride

Molecular Formula C₂₉H₃₇N₇O₄·2HCl

Molecular Weight 618.52 g/mol
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Mechanism of Action
RGB-286638 exerts its anti-cancer effects through the inhibition of multiple kinases that are

crucial for cell cycle progression and transcription. Its primary targets are transcriptional CDKs,

such as CDK9, which leads to the inhibition of RNA Polymerase II (RNAPII) phosphorylation

and a subsequent block in transcription.[1][2][5][6] This transcriptional inhibition results in the

downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, thereby promoting

apoptosis in cancer cells.[1]

The compound's anti-myeloma activity is mediated through both p53-dependent and p53-

independent pathways.[1][2] In cells with wild-type p53, RGB-286638 treatment leads to p53

accumulation and activation, partly through nucleolar stress and loss of the p53-negative

regulator, Mdm2.[1][2] Importantly, RGB-286638 also induces apoptosis in p53-mutant or null

cells, indicating its potential therapeutic utility in cancers with compromised p53 function.[1][2]

Quantitative Kinase Inhibition Profile
RGB-286638 demonstrates potent inhibitory activity against a range of kinases, with IC50

values in the low nanomolar range for several key targets.
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Target Kinase IC50 (nM)

Cyclin-Dependent Kinases

Cyclin T1-CDK9 1

Cyclin B1-CDK1 2

Cyclin E-CDK2 3

Cyclin D1-CDK4 4

Cyclin E-CDK3 5

p35-CDK5 5

Other Kinases

GSK-3β 3

TAK1 5

Jak2 50

MEK1 54

Data compiled from in vitro cell-free kinase assays.[1][7][8]

Preclinical Efficacy
In Vitro Activity

Cell Viability: In multiple myeloma cell lines (both p53-wild type and p53-mutant), RGB-

286638 demonstrated dose- and time-dependent cytotoxicity with EC50 values ranging from

20 to 70 nM at 48 hours.[7]

Apoptosis: Treatment with RGB-286638 induces caspase-dependent apoptosis.[1][2]

Transcriptional Inhibition: The compound effectively inhibits RNAPII phosphorylation at Ser2,

a marker of transcriptional elongation.[1]

In Vivo Activity
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In a xenograft model using SCID mice engrafted with human multiple myeloma cells (MM.1S),

intravenous administration of RGB-286638 resulted in significant tumor growth inhibition and

prolonged survival.[1][7]

Treatment Group
Tumor Growth Inhibition
(%) at Day 14

Log10 Cell Kill

30 mg/kg 85.06 1.6

40 mg/kg 86.34 1.6

The maximum tolerated dose in SCID mice was identified as 40 mg/kg/day via intravenous

injection.[7]

Signaling Pathways and Experimental Workflows
Signaling Pathway of RGB-286638 in Multiple Myeloma
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RGB-286638 Inhibition
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Caption: Signaling pathway of RGB-286638 in multiple myeloma cells.
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Experimental Workflow for In Vivo Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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